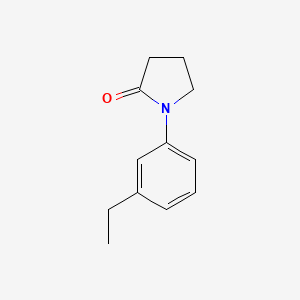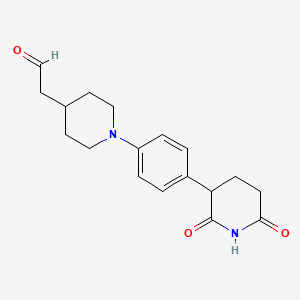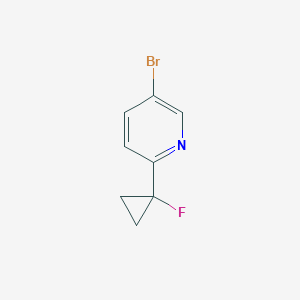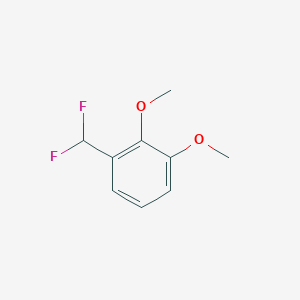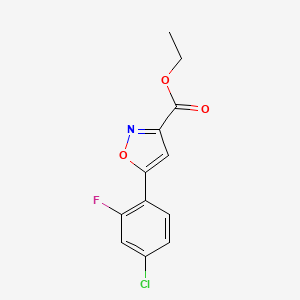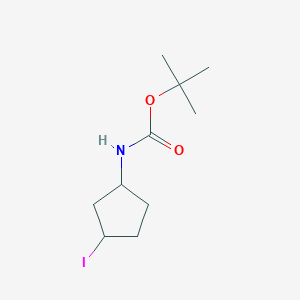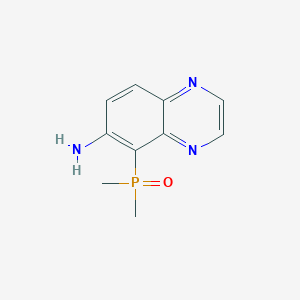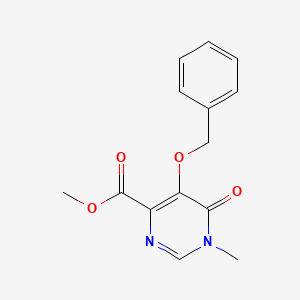![molecular formula C15H18O3 B13693660 [3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)phenyl]methanol](/img/structure/B13693660.png)
[3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)phenyl]methanol: is a chemical compound with the molecular formula C15H18O3 and a molecular weight of 246.3 g/mol . This compound features a unique spirocyclic structure, which includes a dioxaspirodecane ring fused to a phenylmethanol moiety. The presence of both aromatic and spirocyclic elements in its structure makes it an interesting subject for various chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)phenyl]methanol typically involves the reaction of appropriate spirocyclic precursors with phenylmethanol derivatives. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the spirocyclic ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in [3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)phenyl]methanol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound’s unique structure makes it a potential candidate for use as a ligand in catalytic reactions.
Material Science: Its spirocyclic structure can be explored for the development of new materials with unique properties.
Biology and Medicine:
Drug Development: The compound’s structural features may be useful in the design of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study various biological processes due to its unique chemical properties.
Industry:
Polymer Science: The compound can be used in the synthesis of polymers with specific mechanical and thermal properties.
Chemical Manufacturing: It can serve as an intermediate in the production of other complex chemical compounds.
Mecanismo De Acción
The mechanism of action of [3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)phenyl]methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The spirocyclic structure may play a role in its binding affinity and specificity .
Comparación Con Compuestos Similares
- 1,4-dioxaspiro[4.5]dec-2-ylmethanol
- Ethanol, 2-(1,4-dioxaspiro[4.5]dec-7-yloxy)
- 1-(1,4-Dioxaspiro[4.5]dec-8-yl)pyrrolidine
- 1-(1,4-dioxaspiro[4.5]dec-8-yl)-ethanone
- 1,4-dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate
Uniqueness: The uniqueness of [3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)phenyl]methanol lies in its combination of a spirocyclic structure with a phenylmethanol moiety. This dual structural feature imparts unique chemical and physical properties, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C15H18O3 |
|---|---|
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
[3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)phenyl]methanol |
InChI |
InChI=1S/C15H18O3/c16-11-12-2-1-3-14(10-12)13-4-6-15(7-5-13)17-8-9-18-15/h1-4,10,16H,5-9,11H2 |
Clave InChI |
YLCNMXHSBJSRRQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC=C1C3=CC=CC(=C3)CO)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


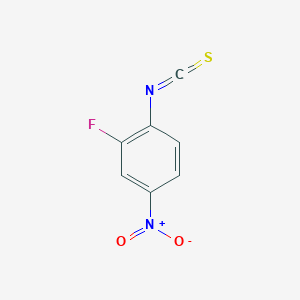

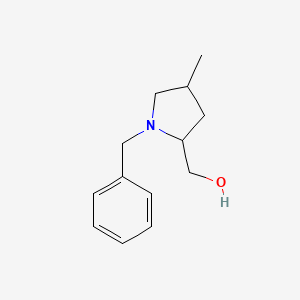

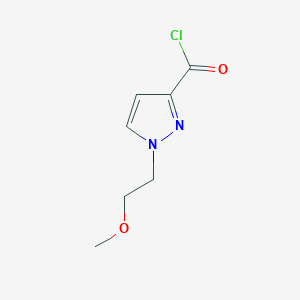
![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine](/img/structure/B13693608.png)
